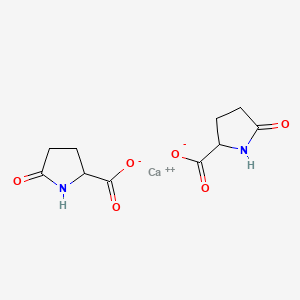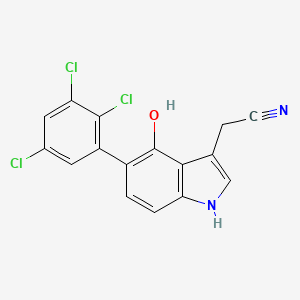
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is a complex organic compound that features a quinoline core structure with a boron-containing dioxaborinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Hydroxy Group: The hydroxy group at the 4-position can be introduced via a hydroxylation reaction using appropriate oxidizing agents.
Formation of the Dioxaborinane Ring: The dioxaborinane ring is formed by reacting the quinoline derivative with a boronic acid or boronate ester under suitable conditions, such as in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The quinoline core can be reduced to form tetrahydroquinoline derivatives.
Substitution: The boron-containing dioxaborinane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the coupling partner used.
Applications De Recherche Scientifique
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting cancer and infectious diseases.
Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It can serve as a probe for studying biological processes and interactions due to its fluorescent properties.
Industrial Applications: The compound can be used in the development of new catalysts and reagents for chemical synthesis.
Mécanisme D'action
The mechanism of action of 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)quinoline: Lacks the hydroxy group at the 4-position.
4-Hydroxyquinoline-2(1h)-one: Lacks the dioxaborinane ring.
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-methoxyquinolin-2(1h)-one: Has a methoxy group instead of a hydroxy group at the 4-position.
Uniqueness
6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxyquinolin-2(1h)-one is unique due to the presence of both the hydroxy group and the boron-containing dioxaborinane ring
Propriétés
Formule moléculaire |
C14H16BNO4 |
|---|---|
Poids moléculaire |
273.09 g/mol |
Nom IUPAC |
6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-4-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C14H16BNO4/c1-14(2)7-19-15(20-8-14)9-3-4-11-10(5-9)12(17)6-13(18)16-11/h3-6H,7-8H2,1-2H3,(H2,16,17,18) |
Clé InChI |
XRHUATWZOWPPCX-UHFFFAOYSA-N |
SMILES canonique |
B1(OCC(CO1)(C)C)C2=CC3=C(C=C2)NC(=O)C=C3O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(Pyrazolo[1,5-a][1,3,5]triazin-4-yl)hydroxylamine](/img/structure/B13112967.png)




![3-((3aS,4R,6S,6aR)-6-(2-Hydroxyethoxy)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B13112998.png)






